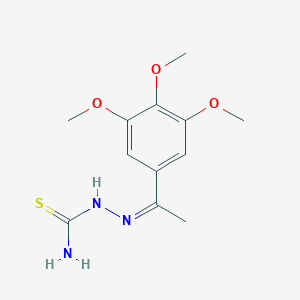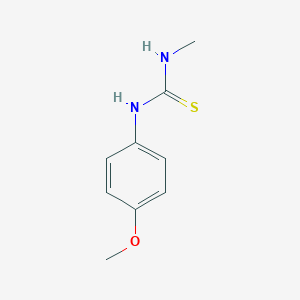![molecular formula C21H21N5O3S B307339 ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B307339.png)
ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the activity of enzymes involved in the development of neurodegenerative diseases, leading to a reduction in the accumulation of toxic proteins in the brain.
Biochemical and Physiological Effects:
Ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that the compound is able to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to possess anti-inflammatory properties and to reduce the levels of pro-inflammatory cytokines in vitro. In vivo studies have demonstrated that the compound is able to cross the blood-brain barrier and exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and apoptosis. Additionally, the compound's ability to cross the blood-brain barrier makes it a useful tool for studying the mechanisms of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate. One potential direction is to further investigate the compound's mechanism of action, particularly in relation to its antitumor and neuroprotective effects. Additionally, studies could be conducted to explore the compound's potential as an anti-inflammatory agent and as a therapeutic agent for cardiovascular diseases. Further research could also be conducted to optimize the synthesis method for this compound, with the aim of improving its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate involves the reaction of 2-amino-4-(4-pyridinyl)-5-thiol-1,2,4-triazole with 2-oxo-2-phenylethyl bromide in the presence of potassium carbonate. The reaction is carried out in dimethylformamide at room temperature for several hours, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
Ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate has been extensively studied for its potential applications in various fields of research. It has been found to exhibit significant antitumor activity, making it a potential candidate for cancer therapy. The compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a therapeutic agent for cardiovascular diseases.
Propriétés
Nom du produit |
ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate |
|---|---|
Formule moléculaire |
C21H21N5O3S |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
ethyl 2-[2-oxo-3-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate |
InChI |
InChI=1S/C21H21N5O3S/c1-2-29-18(27)13-26-16-6-4-3-5-14(16)7-8-17(20(26)28)30-21-23-19(24-25-21)15-9-11-22-12-10-15/h3-6,9-12,17H,2,7-8,13H2,1H3,(H,23,24,25) |
Clé InChI |
RGOWDQMFTDZFSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)SC3=NNC(=N3)C4=CC=NC=C4 |
SMILES canonique |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)SC3=NNC(=N3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(2-{[(dimethylamino)carbothioyl]imino}-5-{[4-(ethoxycarbonyl)phenyl]imino}-3-{4-nitrophenyl}-1,3-thiazolidin-4-ylidene)amino]benzoate](/img/structure/B307256.png)
![N'-[3-(4-methoxyphenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylthiourea](/img/structure/B307257.png)
![N-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine](/img/structure/B307260.png)


![1-[(4-Chlorophenyl)methylene]-3-benzylisothiosemicarbazide](/img/structure/B307265.png)



![methylN-[2-(benzoyl-4-methylanilino)-1,2-bis(methylanilino)vinyl]-N-(4-methylphenyl)-N'-phenylimidothiocarbamate](/img/structure/B307271.png)
![N-[4,5-bis(methylanilino)-3,6-bis(4-methylphenyl)-7-(phenylimino)-1,8-dithia-3,6-diazacyclododeca-4,10-dien-2-ylidene]-N-phenylamine](/img/structure/B307272.png)
![N-[4,5-bis(methylanilino)-3,6-bis(4-methylphenyl)-7-(phenylimino)-1,8-dithia-3,6-diazacyclododec-4-en-2-ylidene]-N-phenylamine](/img/structure/B307273.png)
![N-[2-[(anilinocarbothioyl)-4-methylanilino]-1,2-bis(methylanilino)vinyl]-N-(4-methylphenyl)-N'-phenylthiourea](/img/structure/B307276.png)
![1-[(1,3-Benzodioxol-5-ylmethylene)amino]-2-imino-3-(4-methylphenyl)-5-[(4-methylphenyl)imino]-4-imidazolidinethione](/img/structure/B307277.png)